Comparative pKa and Electronic Properties vs. Biphenyl-2-carboxylic Acid
The ortho-iodo substituent significantly modulates the acidity of the carboxylic acid group relative to the non-halogenated parent compound. 2'-Iodobiphenyl-2-carboxylic acid exhibits a predicted pKa of 3.73±0.36, while biphenyl-2-carboxylic acid (the non-iodinated analog) has a reported pKa of approximately 4.2 . The iodine atom's electron-withdrawing inductive effect through the biphenyl system increases acidity by approximately 0.5 pKa units.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.73±0.36 (predicted) |
| Comparator Or Baseline | Biphenyl-2-carboxylic acid: ~4.2 |
| Quantified Difference | ΔpKa ≈ -0.5 (target is more acidic) |
| Conditions | Predicted values; comparator pKa from literature |
Why This Matters
The enhanced acidity affects solubility, salt formation, and reactivity in acid-catalyzed or base-mediated transformations, influencing formulation and synthetic route selection.
